4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946322-06-1
VCID: VC4852540
InChI: InChI=1S/C21H19FN2O4S/c1-14-12-17(8-9-18(14)22)29(26,27)23-16-7-6-15-4-2-10-24(19(15)13-16)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)F
Molecular Formula: C21H19FN2O4S
Molecular Weight: 414.45

4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide

CAS No.: 946322-06-1

Cat. No.: VC4852540

Molecular Formula: C21H19FN2O4S

Molecular Weight: 414.45

* For research use only. Not for human or veterinary use.

4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide - 946322-06-1

Specification

CAS No. 946322-06-1
Molecular Formula C21H19FN2O4S
Molecular Weight 414.45
IUPAC Name 4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C21H19FN2O4S/c1-14-12-17(8-9-18(14)22)29(26,27)23-16-7-6-15-4-2-10-24(19(15)13-16)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3
Standard InChI Key PWBJHTFPTZKCHH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)F

Introduction

4-Fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its structure integrates a fluorinated benzene ring, a furan moiety, and a tetrahydroquinoline scaffold, which collectively contribute to its unique chemical and biological properties. The compound's molecular formula is C21H19FN2O4S, with a molecular weight of 414.45 g/mol .

Key Structural Features:

  • Fluorine Substitution: Enhances lipophilicity and metabolic stability.

  • Sulfonamide Group (-SO2NH2): Known for its antimicrobial and pharmacological relevance.

  • Tetrahydroquinoline Core: Provides a rigid framework for biological interactions.

  • Furan Moiety: Adds aromaticity and potential for hydrogen bonding.

The compound is primarily studied for its potential applications in medicinal chemistry, particularly as a lead candidate in drug development targeting antimicrobial, anti-inflammatory, and antitumor pathways.

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions typically requiring precise control over reagents and conditions to achieve high yield and purity.

General Synthetic Approach:

  • Furan Carbonylation: Introduction of the furan moiety via acylation reactions.

  • Tetrahydroquinoline Derivative Formation: Cyclization reactions to construct the tetrahydroquinoline core.

  • Sulfonamide Functionalization: Coupling with sulfonyl chloride derivatives to introduce the sulfonamide group.

This synthetic route highlights the versatility of sulfonamides in medicinal chemistry, allowing structural modifications to optimize pharmacological properties.

Pharmacological Potential:

The structural features of this compound make it an attractive candidate for various therapeutic applications:

  • Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties by inhibiting folate synthesis in microbes.

  • Anti-inflammatory Properties: The sulfonamide group may interact with enzymes involved in inflammatory pathways.

  • Antitumor Applications: The tetrahydroquinoline core has been explored for cytotoxic activity against cancer cell lines .

Analytical Characterization

The compound can be characterized using advanced analytical techniques to confirm its structure and purity:

  • NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the chemical environment of atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • Elemental Analysis: Verifies the empirical formula by determining carbon, hydrogen, nitrogen content .

Comparative Data Table

To better understand the uniqueness of this compound, a comparison with related sulfonamide derivatives is provided:

PropertyTarget CompoundRelated Sulfonamide Derivative
Molecular FormulaC21H19FN2O4SC18H18FN3O3S
Molecular Weight414.45 g/mol387.42 g/mol
Pharmacological FocusAntimicrobial, Anti-inflammatory, AntitumorAntimicrobial
Key Functional GroupsSulfonamide (-SO2NH2), Fluorine SubstitutionSulfonamide (-SO2NH2), Chlorine Substitution

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